molecular formula C23H20N6O3 B13630810 1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B13630810
M. Wt: 428.4 g/mol
InChI Key: VGFBNERWKNVLSS-UHFFFAOYSA-N
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Description

1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves multiple steps. The starting materials typically include 2-methoxy-5-methylphenyl derivatives, which undergo a series of reactions to form the final compound. Key steps in the synthesis may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the oxadiazole ring via condensation reactions.
  • Coupling of the phenyl and imidazol-2-one moieties through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxy-5-methylphenyl)-3-octadecylurea
  • 1-(2-methoxy-5-methylphenyl)-3-(3-pyridylmethyl)urea
  • 2-(2-methoxy-5-methylphenyl)-2H-benzo[d][1,2,3]triazole

Uniqueness

1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N6O3

Molecular Weight

428.4 g/mol

IUPAC Name

3-[3-[5-[1-(2-methoxy-5-methylphenyl)pyrazol-3-yl]-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-1H-imidazol-2-one

InChI

InChI=1S/C23H20N6O3/c1-14-7-8-20(31-3)19(11-14)28-10-9-18(26-28)22-25-21(27-32-22)16-5-4-6-17(12-16)29-15(2)13-24-23(29)30/h4-13H,1-3H3,(H,24,30)

InChI Key

VGFBNERWKNVLSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=CC(=N2)C3=NC(=NO3)C4=CC(=CC=C4)N5C(=CNC5=O)C

Origin of Product

United States

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